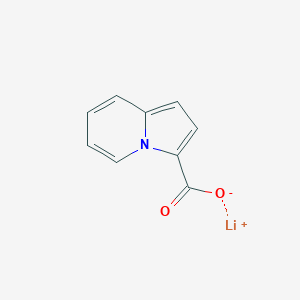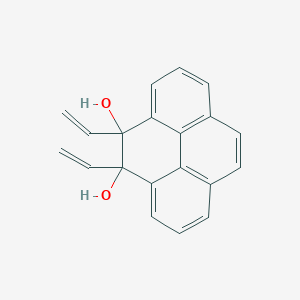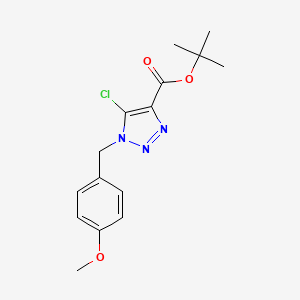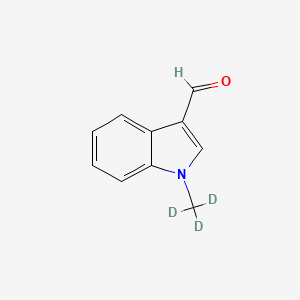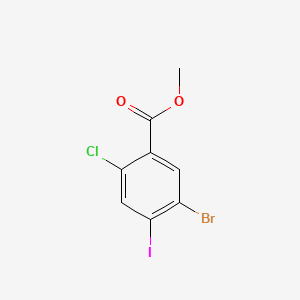
2-Bromolysergic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first synthesized by Franz Troxler and Albert Hofmann in 1957 . Unlike its more famous counterpart, lysergic acid diethylamide (LSD), 2-bromolysergic acid does not produce hallucinogenic effects . This compound has garnered interest for its potential therapeutic applications, particularly in the treatment of cluster headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromolysergic acid involves the controlled bromination of lysergic acid. The process typically includes the following steps :
Bromination: Lysergic acid is contacted with bromotrimethylsilane (TMSBr) and dimethylsulfoxide (DMSO) to form this compound.
Amidation: The this compound is then reacted with diethylamine and an amide coupling reagent to form this compound diethylamide.
Purification: The mixture is filtered, and the this compound diethylamide is allowed to precipitate, followed by further purification steps to ensure pharmaceutical-grade quality.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromolysergic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation/Reduction: Specific reagents and conditions depend on the desired modification but may include standard oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromolysergic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromolysergic acid involves its interaction with serotonin receptors. It acts as a serotonin 5-HT2A receptor antagonist, blocking the effects of LSD without producing hallucinogenic effects . This interaction is believed to be responsible for its therapeutic effects in treating cluster headaches .
Comparison with Similar Compounds
Lysergic Acid Diethylamide (LSD): Unlike 2-bromolysergic acid, LSD is a potent hallucinogen.
6-Allyl-6-nor-lysergic Acid Diethylamide (AL-LAD): A derivative with similar structural properties but different pharmacological effects.
Uniqueness: this compound is unique in its ability to block serotonin receptors without inducing hallucinogenic effects, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1 |
InChI Key |
IPSOSLBLNUSDJQ-AMIZOPFISA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |
Canonical SMILES |
CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)


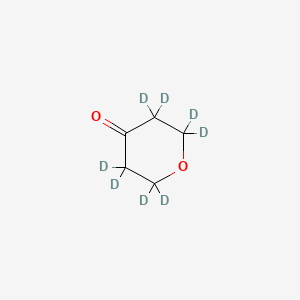
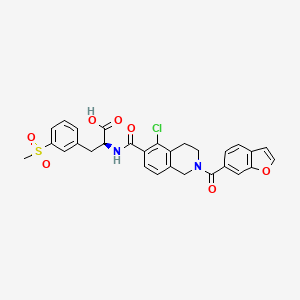
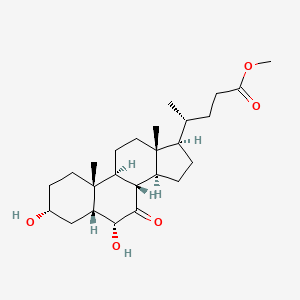
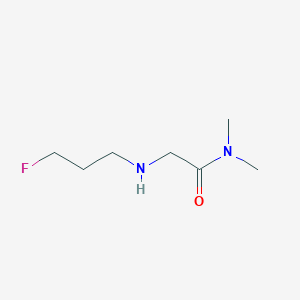
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
